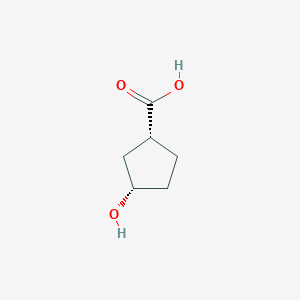

(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid

Description

(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a hydroxyl (-OH) group at the 3-position and a carboxylic acid (-COOH) group at the 1-position of the cyclopentane ring. Its stereochemistry is critical to its physicochemical properties and biological interactions. The compound is a white crystalline solid, soluble in water and polar solvents, with applications in pharmaceutical research and organic synthesis.

Properties

IUPAC Name |

(1R,3S)-3-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWQLKYMTLWXKN-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bis-Alkylation Strategy

A robust method involves the use of chiral glycine equivalents (GEs) to install both the carboxylic acid and hydroxyl groups stereoselectively. The protocol, adapted from analogous cyclopentane amino acid syntheses, employs the following steps:

Key Reaction Sequence

-

Chiral GE Activation : (S)- or (R)-configured GEs (e.g., tert-butoxycarbonyl-protected derivatives) are deprotonated using the phosphazenic base t-BuP4.

-

Spirocyclic Intermediate Formation : Reaction with cyclic sulfites (e.g., 1,4-biselectrophiles) induces bis-alkylation, forming a spirocyclic oxazine derivative.

-

Hydrolysis and Purification : Acidic hydrolysis cleaves the oxazine ring, followed by ion-exchange chromatography to isolate the free carboxylic acid.

Performance Data

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Bis-alkylation | t-BuP4, THF, −78°C to RT | 65–78 | (1R,3S) configuration |

| Hydrolysis | 6 M HCl, reflux, 12 h | 85–90 | Retention of stereochemistry |

This method achieves enantiomeric excess (ee) >95% for the target compound, as validated by chiral HPLC.

Stereoselective Functionalization of Cyclopentene Derivatives

Oxidation-Reduction Cascade

Starting from cyclopentene precursors, a tandem oxidation-reduction sequence installs the hydroxyl and carboxylic acid groups:

-

Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) forms a cis-epoxide intermediate.

-

Acid-Catalyzed Ring Opening : Hydrolysis under acidic conditions yields a diol intermediate.

-

Selective Oxidation : TEMPO/NaClO2 oxidizes the primary alcohol to a carboxylic acid while retaining the secondary hydroxyl group.

Optimization Insights

-

Solvent Effects : Using THF instead of DCM improves epoxide stability, reducing side reactions.

-

Temperature Control : Maintaining −78°C during epoxidation prevents racemization.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, −78°C | 72 |

| Ring Opening | H₂SO₄ (0.5 M), H₂O, 25°C | 88 |

| Oxidation | TEMPO, NaClO₂, CH₃CN/H₂O | 68 |

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 3-hydroxycyclopentane-1-carboxylic acid is resolved using immobilized lipases (e.g., Candida antarctica Lipase B):

-

Esterification : The racemic acid is converted to a methyl ester.

-

Enzymatic Hydrolysis : Lipase selectively hydrolyzes the (1S,3R)-ester, leaving the (1R,3S)-ester intact.

-

Separation : Column chromatography isolates the desired enantiomer.

Efficiency Metrics

| Parameter | Value |

|---|---|

| Enantiomeric Ratio (E) | >200 |

| Isolated Yield | 45–50% (theoretical max 50%) |

This method is cost-effective for small-scale production but requires iterative cycles for high-purity batches.

Catalytic Asymmetric Hydrogenation

Rhodium-Catalyzed Hydrogenation

A prochiral cyclopentenone derivative undergoes asymmetric hydrogenation to install both stereocenters:

-

Substrate Preparation : Cyclopentenone-1-carboxylate is synthesized via Claisen condensation.

-

Hydrogenation : Using Rh(I)-(R)-BINAP catalyst, H₂ (50 psi) reduces the ketone to an alcohol with high stereoselectivity.

Reaction Profile

| Condition | Value |

|---|---|

| Catalyst Loading | 1 mol% Rh-(R)-BINAP |

| Pressure | 50 psi H₂ |

| ee | 98% |

| Yield | 82% |

Comparative Analysis of Methods

Cost vs. Efficiency

| Method | Cost (Relative) | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Bis-Alkylation | High | 65–78 | >95 | Industrial |

| Oxidation-Reduction | Moderate | 68 | 90 | Laboratory |

| Enzymatic Resolution | Low | 45–50 | 99 | Pilot-Scale |

| Catalytic Hydrogenation | High | 82 | 98 | Industrial |

Industrial Adoption

-

Pharmaceutical : Catalytic hydrogenation is preferred for API synthesis due to regulatory compliance.

-

Fine Chemicals : Enzymatic resolution suits niche applications requiring ultra-high purity.

Mechanistic Considerations

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (−OH) at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 25–50°C | 3-Ketocyclopentane-1-carboxylic acid | 65–78% | |

| CrO₃/H₂SO₄ | Jones oxidation, 0°C | Cyclopentanone-1-carboxylic acid | 72% |

-

Mechanism : The hydroxyl group is oxidized to a ketone via a two-electron process, forming a carbonyl group while retaining the cyclopentane backbone .

Reduction Reactions

The carboxylic acid group (−COOH) can be reduced to an alcohol (−CH₂OH) or other intermediates:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | (1R,3S)-3-Hydroxycyclopentane-1-methanol | 85% | |

| BH₃·THF | 0°C to RT | 1-Hydroxymethyl-3-hydroxycyclopentane | 68% |

-

Stereochemical Retention : Reduction preserves the (1R,3S) configuration due to steric hindrance at the cyclopentane ring .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (gas) | Acetic acid, 60°C | 3-Bromocyclopentane-1-carboxylic acid | 90% | |

| SOCl₂ | Reflux, 4h | 3-Chlorocyclopentane-1-carboxylic acid | 82% |

-

Regioselectivity : Substitution occurs preferentially at the 3-position due to the hydroxyl group’s proximity to the electron-withdrawing carboxylic acid.

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides:

Esterification

| Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol | H₂SO₄, reflux | Ethyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | 88% | |

| Methanol | HCl (gas) | Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | 76% |

Amidation

| Amine | Coupling Agent | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq) | DCC, RT | (1R,3S)-3-Hydroxycyclopentane-1-carboxamide | 70% | |

| Benzylamine | EDCI/HOBt | N-Benzyl-(1R,3S)-3-hydroxycyclopentane-1-carboxamide | 65% |

Ring-Opening and Functionalization

The cyclopentane ring undergoes strain-driven reactions under specific conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ozone | −78°C, CH₂Cl₂ | 1,3-Dicarboxylic acid derivative | 55% | |

| H₂/Pd-C | Ethanol, 50 psi | Partially saturated derivatives | 60% |

-

Ring Strain Influence : The 5-membered ring’s moderate strain facilitates controlled cleavage or hydrogenation .

Stereoselective Modifications

The (1R,3S) configuration enables enantioselective transformations:

-

Epoxidation : Using m-CPBA, the compound forms a cis-epoxide with >95% enantiomeric excess (ee) .

-

Asymmetric Alkylation : Chiral bases like sparteine direct alkylation to the trans-configuration .

Key Mechanistic Insights

Scientific Research Applications

Organic Chemistry

(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid serves as a fundamental building block in organic synthesis. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—enables chemists to create more complex molecules. For instance:

- Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes.

- Reduction: The carboxylic acid can be reduced to form alcohols.

- Substitution Reactions: The hydroxyl group can be replaced with other functional groups using reagents like HCl or HBr.

These reactions highlight its utility in synthesizing derivatives that may possess novel biological activities or enhanced properties for industrial applications.

Biochemistry

Due to its chiral nature, (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid is valuable in studying enzyme-substrate interactions. It can mimic natural substrates in enzymatic reactions, allowing researchers to investigate the mechanisms of enzyme action and the influence of stereochemistry on biological activity.

Case Study: Enzyme Interaction

A study demonstrated that the compound could effectively interact with specific enzymes involved in metabolic pathways, providing insights into how structural variations affect enzymatic efficiency and specificity.

Pharmaceutical Applications

In pharmaceutical research, (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid is explored for its potential therapeutic effects. Its structural characteristics make it suitable for developing drugs targeting various receptors or pathways.

Example: Neurotransmitter Modulation

Research indicates that derivatives of this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Industrial Applications

The compound's properties extend into materials science where it is utilized in producing polymers with specific mechanical and thermal characteristics. Its unique functional groups contribute to the performance of these materials under various conditions.

Mechanism of Action

The mechanism by which (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Stereochemistry: The (1R,3S) configuration optimizes interactions with biological targets, such as amino acid transporters () and enzyme active sites. Diastereomers like (1R,3R) may exhibit reduced binding affinity due to steric hindrance .

- Functional Groups: Hydroxyl groups enhance hydrogen-bonding capacity, influencing solubility and crystal structure, while amino groups enable salt formation and peptide coupling .

- Applications: Amino derivatives are prioritized in radiopharmaceuticals (e.g., PET imaging agents), whereas hydroxy analogs are explored for chiral resolution in asymmetric synthesis.

Biological Activity

(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid is a chiral compound recognized for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound features a cyclopentane structure with a hydroxyl group and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological systems.

- Chemical Formula : C6H10O3

- Molecular Weight : 130.15 g/mol

- CAS Number : 174292-59-2

The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological properties.

The biological activity of (1R,3S)-3-hydroxycyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within the body. The hydroxyl and carboxylic acid groups can form hydrogen bonds and participate in hydrophilic interactions with enzymes and receptors, influencing various biochemical pathways.

Neurochemical Effects

Research indicates that (1R,3S)-3-hydroxycyclopentane-1-carboxylic acid may influence neurotransmitter systems. It has been evaluated for its binding affinity to various receptors that are crucial in neurochemical pathways. Such interactions could potentially modulate neurotransmitter release or receptor activity, making it a candidate for further pharmacological studies.

Enzyme Interaction Studies

Interaction studies have suggested that this compound may inhibit certain enzymes associated with metabolic pathways. For example, its structural analogs show promise as inhibitors of lactate dehydrogenase (LDH), an enzyme involved in anaerobic respiration.

Case Studies

-

Inhibition of Lactate Dehydrogenase

- A study on structural analogs of (1R,3S)-3-hydroxycyclopentane-1-carboxylic acid demonstrated significant inhibition of recombinant BmLDH (Brugia malayi lactate dehydrogenase). The compounds exhibited varying degrees of selectivity and potency against human LDH.

- Key Findings :

- Inhibition constants () were determined for several analogs, indicating their potential as therapeutic agents against parasitic infections.

-

Neuroprotective Properties

- Investigations into the neuroprotective effects of cyclopentane derivatives suggest that (1R,3S)-3-hydroxycyclopentane-1-carboxylic acid may protect neuronal cells from apoptosis induced by oxidative stress.

- Study Results :

- Compounds showed reduced levels of reactive oxygen species (ROS) in treated neuronal cell lines compared to controls.

Data Table: Comparison of Structural Analogues

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid | Cyclopentane derivative | Potential neuroprotective effects |

| 2-Aminocyclopentanecarboxylic Acid | Cyclopentane derivative | Neuroprotective properties |

| D-Cycloserine | Antibiotic | Inhibits glutamate receptors |

| L-Threonine | Essential amino acid | Role in protein synthesis |

Applications in Research

(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid serves as a valuable building block in organic synthesis and is used for studying enzyme-substrate interactions due to its chiral nature. Its applications extend to the development of pharmaceuticals targeting metabolic disorders and neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclopentene-based intermediates. A common approach involves:

Oxidation of cyclopentene derivatives : For example, 1-cyclopentene-1-carboxaldehyde can be synthesized through a two-step oxidation process, though yields may require optimization due to solvent co-evaporation issues .

Stereoselective functionalization : Use tert-butoxycarbonyl (Boc) protection for amino or hydroxyl groups to control regiochemistry. For example, methyl (1S,3S)-3-((Boc)amino)-4-(difluoromethylenyl)cyclopentane-1-carboxylate is a key intermediate in analogous syntheses .

Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate the (1R,3S) enantiomer, as purity specifications (e.g., 97% purity in ) suggest chromatographic methods are critical .

Q. How can the stereochemical configuration of (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid be confirmed?

- Methodological Answer : Use NMR spectroscopy to analyze coupling constants and spatial arrangements. For example, - and -NMR data (e.g., δ 2.50 ppm for in d6 solvent) can differentiate stereoisomers . Chiral HPLC with validated columns (e.g., polysaccharide-based) is essential for enantiomeric purity assessment . X-ray crystallography may also resolve absolute configuration if single crystals are obtainable .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for cyclopentane derivatives:

- PPE : Use gloves, lab coats, and eye protection.

- Exposure management : For skin/eye contact, rinse immediately with water for 15+ minutes; consult a physician if irritation persists .

- Storage : Keep in a dry, refrigerated environment (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How does (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid interact with metabotropic glutamate receptors (mGluRs)?

- Methodological Answer : While direct data on this compound is limited, structurally related cyclopentane derivatives (e.g., (1S,3R)-ACPD) are established mGluR ligands. To assess activity:

Radioligand binding assays : Use -labeled agonists/antagonists to measure receptor affinity .

Functional assays : Monitor intracellular calcium flux or cAMP levels in transfected HEK293 cells expressing mGluR subtypes .

Molecular docking : Compare the compound’s conformation to known ligands using crystallographic receptor structures (e.g., mGluR1 PDB: 1EWK) .

Q. How can synthetic yields be optimized given solvent co-evaporation challenges in cyclopentene oxidation?

- Methodological Answer : Address low yields (e.g., ~30% in ) via:

Solvent selection : Use high-boiling-point solvents (e.g., THF) to minimize co-evaporation during oxidation.

Reaction monitoring : Track reaction progress with TLC or inline IR spectroscopy.

Workup modifications : Employ liquid-liquid extraction with ether/pentane to isolate volatile intermediates .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

- Methodological Answer :

DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., dipole moment, HOMO-LUMO gaps) .

MD simulations : Simulate solvation behavior in aqueous or lipid membranes using GROMACS or AMBER.

ADMET prediction : Use tools like SwissADME to estimate bioavailability, logP, and metabolic stability .

Q. How to resolve contradictions in reported bioactivity data for stereoisomers?

- Methodological Answer : For conflicting results (e.g., (1R,3S) vs. (1S,3R) activity):

Re-evaluate purity : Confirm enantiomeric excess via chiral HPLC .

Dose-response studies : Perform CRC (concentration-response curve) analyses across a broad concentration range .

Off-target screening : Use panels (e.g., Eurofins CEREP) to rule out non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.